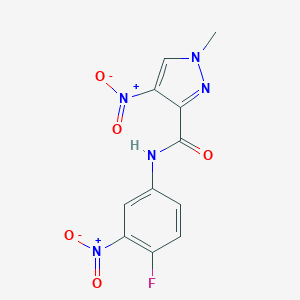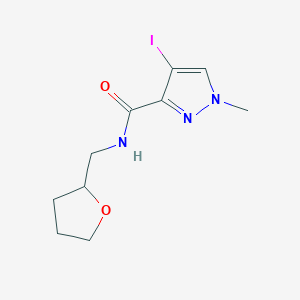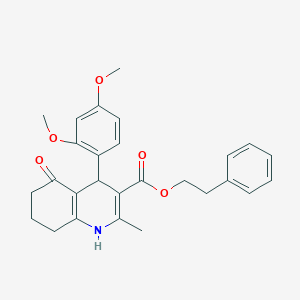![molecular formula C16H18BrN5O4S B333566 2-{[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B333566.png)
2-{[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-Bromo-5-methyl-3-nitropyrazolyl)acetylamino]-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound with a unique structure that combines a pyrazole ring, a benzo[b]thiophene core, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Bromo-5-methyl-3-nitropyrazolyl)acetylamino]-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and benzo[b]thiophene intermediates. Common synthetic routes include:
Formation of the Pyrazole Ring: This step involves the reaction of appropriate starting materials under conditions that promote cyclization to form the pyrazole ring.
Introduction of the Nitro and Bromo Groups: Nitration and bromination reactions are carried out to introduce the nitro and bromo substituents on the pyrazole ring.
Acetylation and Amide Formation: The acetyl group is introduced, followed by the formation of the amide bond with the benzo[b]thiophene core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Bromo-5-methyl-3-nitropyrazolyl)acetylamino]-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the bromo group could yield a variety of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Material Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-[2-(4-Bromo-5-methyl-3-nitropyrazolyl)acetylamino]-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The nitro and bromo groups may play a role in binding to target proteins or enzymes, while the benzo[b]thiophene core may facilitate interactions with biological membranes. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[2-(4-Bromo-5-methyl-3-nitropyrazolyl)acetylamino]-6-methylbenzo[b]thiophene-3-carboxamide: Similar structure but lacks the tetrahydro component.
2-[2-(4-Bromo-5-methyl-3-nitropyrazolyl)acetylamino]-6-methyl-4,5,6,7-tetrahydrobenzo[b]furan-3-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The uniqueness of 2-[2-(4-Bromo-5-methyl-3-nitropyrazolyl)acetylamino]-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide lies in its combination of functional groups and ring systems, which confer specific chemical and biological properties that may not be present in similar compounds.
Properties
Molecular Formula |
C16H18BrN5O4S |
|---|---|
Molecular Weight |
456.3 g/mol |
IUPAC Name |
2-[[2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C16H18BrN5O4S/c1-7-3-4-9-10(5-7)27-16(12(9)14(18)24)19-11(23)6-21-8(2)13(17)15(20-21)22(25)26/h7H,3-6H2,1-2H3,(H2,18,24)(H,19,23) |
InChI Key |
YWPOJRORVANGBV-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CN3C(=C(C(=N3)[N+](=O)[O-])Br)C |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CN3C(=C(C(=N3)[N+](=O)[O-])Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-5-{4-[3-methoxy-4-(propionyloxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B333487.png)
![(4Z)-4-[(2,3-dichloroanilino)methylidene]-5-methyl-2-(2,4,6-trichlorophenyl)pyrazol-3-one](/img/structure/B333489.png)
![2-((4,4-Dimethyl-2,6-dioxocyclohexyl){4-methoxy-3-[(2,2,2-trifluoroethoxy)methyl]phenyl}methyl)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B333493.png)
![2-[(CYANOMETHYL)SULFANYL]-4-(3-PYRIDYL)-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B333494.png)

![2-Phenylethyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B333499.png)




![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B333506.png)
![butyl 2-chloro-5-[[(Z)-[3-methyl-1-(4-methylphenyl)-5-oxopyrazol-4-ylidene]methyl]amino]benzoate](/img/structure/B333508.png)
![(4Z)-4-[(2,3-dichloroanilino)methylidene]-2-(4-fluorophenyl)-5-methylpyrazol-3-one](/img/structure/B333509.png)
